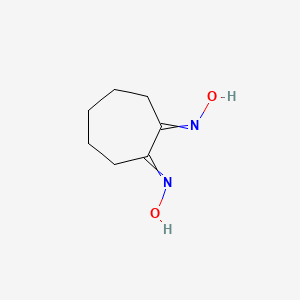

1,2-Cycloheptanedione, dioxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2-Cycloheptanedione, dioxime is an organic compound characterized by a seven-membered ring containing two oxime groups. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable reagent in coordination chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,2-Cycloheptanedione, dioxime can be synthesized through the oximating reaction of 1,2-cycloheptanedione with hydroxylammonium chloride in an aqueous potassium hydroxide solution . The reaction typically involves the following steps:

- Dissolve hydroxylammonium chloride in water and cool the solution with ice.

- Prepare an ice-cold basic solution of potassium hydroxide.

- Combine the two solutions and add 1,2-cycloheptanedione.

- Stir the mixture until the reaction is complete, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 1,2-Cycloheptanedione, dioxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diketones.

Reduction: Reduction reactions can convert the oxime groups to amines.

Substitution: The oxime groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products:

Oxidation: Formation of diketones.

Reduction: Formation of amines.

Substitution: Formation of substituted oximes.

Aplicaciones Científicas De Investigación

Coordination Chemistry

1,2-Cycloheptanedione, dioxime is widely used in coordination chemistry due to its ability to chelate metal ions. The oxime groups effectively stabilize metal-ligand complexes, which are crucial for various applications:

- Metal Ion Detection : The compound serves as a reagent for detecting and quantifying metal ions such as nickel, cobalt, and copper.

- Metal-Ligand Interaction Studies : It is employed to study the interactions between metal ions and ligands, providing insights into the stability and reactivity of these complexes .

Analytical Chemistry

The compound is utilized in analytical chemistry as a chelating agent for the quantitative determination of specific metal ions in environmental samples:

- Water Quality Analysis : It has been applied in methods for assessing nickel levels in water and wastewater samples.

- Spectrophotometric Methods : The formation of colored complexes with metal ions allows for spectrophotometric analysis, enhancing detection sensitivity .

Biological Studies

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties : Investigations into its interactions with biomolecules suggest possible antimicrobial effects.

- Drug Development : Its unique structure may contribute to the design of novel pharmaceuticals targeting specific biological pathways .

Industrial Applications

In industrial contexts, this compound is employed in the synthesis of various organic compounds:

- Organic Synthesis : It acts as an intermediate in the production of other chemical entities.

- Material Science : The compound's properties make it suitable for developing new materials with specific functionalities .

Case Study 1: Metal Ion Detection in Environmental Samples

A study utilized this compound as a chelating agent for nickel detection in wastewater samples. The method demonstrated high sensitivity and specificity for nickel ions using spectrophotometric techniques. Results indicated that this compound could effectively replace traditional methods that are often less reliable or more complex.

Research exploring the biological interactions of this compound revealed potential antimicrobial properties against certain bacterial strains. In vitro studies showed that the compound inhibited bacterial growth at specific concentrations, suggesting a pathway for further pharmaceutical development.

Mecanismo De Acción

The mechanism of action of 1,2-cycloheptanedione, dioxime involves its ability to chelate metal ions through the oxime groups. This chelation stabilizes the metal ions and facilitates various chemical reactions. The molecular targets include metal ions such as nickel, cobalt, and copper, and the pathways involve the formation of stable metal-ligand complexes .

Comparación Con Compuestos Similares

1,2-Cyclohexanedione, dioxime: Similar structure but with a six-membered ring.

1,2-Cyclooctanedione, dioxime: Similar structure but with an eight-membered ring.

Uniqueness: 1,2-Cycloheptanedione, dioxime is unique due to its seven-membered ring, which provides distinct steric and electronic properties compared to its six- and eight-membered counterparts. This uniqueness influences its reactivity and the stability of the complexes it forms.

Actividad Biológica

1,2-Cycloheptanedione, dioxime (C₇H₁₂N₂O₂), commonly referred to as heptoxime, is an organic compound notable for its unique structural configuration and biological activity. This compound features a seven-membered cycloheptane ring with two oxime functional groups at the 1 and 2 positions. The presence of these functional groups significantly influences its chemical behavior, particularly in chelation reactions with metal ions, which is central to its biological activity.

The synthesis of 1,2-cycloheptanedione dioxime can be achieved through various methods, including the reaction of cycloheptanone with hydroxylamine. This process converts the carbonyl groups into oxime groups, resulting in a compound that exhibits chelating properties.

Synthesis Method:

- Reactants: Cycloheptanone and hydroxylamine.

- Reaction Conditions: Typically performed in an acidic medium to facilitate the formation of the oxime.

- Yield Optimization: Continuous flow reactors may enhance yield and purity through optimized reaction conditions.

Biological Activity

The biological activity of 1,2-cycloheptanedione dioxime is primarily attributed to its ability to form stable complexes with various metal ions such as nickel, cobalt, and copper. These complexes have been shown to facilitate several biochemical processes, making the compound relevant in both inorganic chemistry and biochemistry.

Chelation and Metal Complexes

-

Chelation Properties:

- The oxime groups enable effective coordination with metal ions.

- This chelation stabilizes metal ions and enhances their bioavailability for biological processes.

-

Biological Implications:

- Studies indicate that uranyl complexes formed with this compound exhibit interesting coordination modes that are significant in biochemical contexts.

- The ability to stabilize metal ions is crucial for enzymatic functions and may play a role in detoxification processes.

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of 1,2-cycloheptanedione dioxime and its metal complexes. The following table summarizes findings from various studies on the antimicrobial efficacy of these complexes against different bacterial strains:

| Metal Complex | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Co(II) Complex | Escherichia coli | 15 | |

| Ni(II) Complex | Staphylococcus aureus | 18 | |

| Cu(II) Complex | Klebsiella pneumoniae | 20 |

These results suggest potential applications in medicinal chemistry for developing new antimicrobial agents.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of nickel and cobalt complexes of 1,2-cycloheptanedione dioxime demonstrated significant inhibition against pathogenic bacteria such as E. coli and Staphylococcus aureus. The study utilized standard agar diffusion methods to measure inhibition zones, confirming the potential of these complexes as effective antimicrobial agents .

Case Study 2: Biochemical Applications

Research into the biochemical applications of 1,2-cycloheptanedione dioxime has shown that its metal complexes can act as bioscavengers for organophosphate nerve agents. These complexes exhibited reactivation capabilities for inhibited acetylcholinesterase (AChE), indicating their potential use in therapeutic contexts against poisoning from organophosphates .

Propiedades

Número CAS |

530-97-2 |

|---|---|

Fórmula molecular |

C7H12N2O2 |

Peso molecular |

156.18 g/mol |

Nombre IUPAC |

(NE)-N-[(2E)-2-hydroxyiminocycloheptylidene]hydroxylamine |

InChI |

InChI=1S/C7H12N2O2/c10-8-6-4-2-1-3-5-7(6)9-11/h10-11H,1-5H2/b8-6+,9-7+ |

Clave InChI |

LJIRXNPXTVQOEU-CDJQDVQCSA-N |

SMILES |

C1CCC(=NO)C(=NO)CC1 |

SMILES isomérico |

C1CC/C(=N\O)/C(=N/O)/CC1 |

SMILES canónico |

C1CCC(=NO)C(=NO)CC1 |

Key on ui other cas no. |

530-97-2 |

Solubilidad |

0.04 M |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.